N4-(2,6-Dichlorobenzyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ST-1006 is a potent histamine H4 receptor agonist with a pKi value of 7.94. It exhibits significant anti-inflammatory and anti-pruritic effects and is a potent inducer of basophil migration . This compound has been studied for its potential therapeutic applications in various inflammatory and allergic conditions.
Vorbereitungsmethoden
The synthesis of ST-1006 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
ST-1006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ST-1006 can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Wissenschaftliche Forschungsanwendungen
ST-1006 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histamine H4 receptor functions and interactions.
Biology: Investigated for its role in modulating immune cell functions, particularly in basophils and eosinophils.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and allergic conditions, such as dermatitis and asthma.
Industry: Utilized in the development of new anti-inflammatory and anti-pruritic drugs
Wirkmechanismus
ST-1006 exerts its effects by binding to the histamine H4 receptor, a G protein-coupled receptor involved in immune responses. Upon binding, it activates the receptor, leading to downstream signaling pathways that modulate immune cell functions. The molecular targets and pathways involved include the regulation of cytokine production, chemotaxis, and cell activation .
Vergleich Mit ähnlichen Verbindungen
ST-1006 is unique compared to other histamine H4 receptor agonists due to its high potency and specific anti-inflammatory and anti-pruritic effects. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with broader effects on multiple receptor subtypes.
JNJ-7777120: Another histamine H4 receptor agonist with different pharmacological properties.
VUF-8430: A selective histamine H4 receptor agonist with distinct effects on immune cell modulation.
ST-1006 stands out due to its specific receptor affinity and the resulting therapeutic potential in inflammatory and allergic conditions.
Eigenschaften
Molekularformel |
C16H20Cl2N6 |
---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22) |
InChI-Schlüssel |
ICAQZJCLBRKWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)NCC3=C(C=CC=C3Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.